molecular formula C10H5ClFNO3 B2619610 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid CAS No. 1391625-42-5

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B2619610
CAS No.: 1391625-42-5
M. Wt: 241.6
InChI Key: RWYNANLOBJRDDN-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid (CAS 1391625-42-5) is a high-value chemical building block with a molecular formula of C 10 H 5 ClFNO 3 and a molecular weight of 241.60 . As a carboxylic acid, this compound is polar and can participate in hydrogen bonding, which influences its solubility and physical properties . The molecule features an isoxazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound serves as a key synthetic intermediate in pharmaceutical research and development. Isoxazole derivatives are investigated for a wide spectrum of therapeutic applications, including as immunosuppressive agents . Research indicates that certain isoxazole compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, suggesting potential for managing immune-related disorders . Furthermore, structurally similar isoxazole derivatives have been identified in patent literature as agonists of the Wnt/β-catenin signaling pathway for the prevention and treatment of restenosis (re-narrowing of blood vessels) following angioplasty procedures . The presence of both a carboxylic acid functional group and a halogenated aromatic ring makes this compound a versatile precursor for further chemical modifications, such as the formation of amides or esters . This material is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYNANLOBJRDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cycloaddition Reaction: : One common method for synthesizing 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a precursor such as a chloro-oxime using an oxidizing agent like sodium hypochlorite.

  • Halogenation and Substitution: : Another route involves the halogenation of a suitable phenyl isoxazole precursor followed by substitution reactions to introduce the chloro and fluoro groups. This can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The cycloaddition method is favored due to its efficiency and the relatively mild conditions required. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve safety.

Chemical Reactions Analysis

Reaction Types and Mechanisms

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid undergoes diverse reactions driven by its functional groups:

Nucleophilic Acyl Substitution

The carboxylic acid group participates in esterification and amidation. For example:

  • Esterification : Reacts with alcohols (e.g., isopropyl alcohol) in the presence of thionyl chloride (SOCl₂) to form esters .

  • Amidation : Reacts with amines (e.g., morpholine) under reflux conditions, though yields vary based on steric and electronic factors .

Electrophilic Aromatic Substitution

The 4-chloro-2-fluorophenyl substituent directs electrophilic attacks. Key reactions include:

  • Halogenation : Reacts with Cl₂ or Br₂ under Lewis acid catalysis (e.g., FeCl₃), favoring para-substitution relative to the electron-withdrawing groups.

  • Nitration : Requires HNO₃/H₂SO₄ at low temperatures due to the deactivating effect of fluorine.

Ring-Opening and Functionalization

The isoxazole ring undergoes lithiation at position 4 using n-butyllithium, enabling carboxylation or alkylation . For example:

Compound+n-BuLiLithiated intermediateCO24-Carboxy derivative\text{Compound} + \text{n-BuLi} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{CO}_2} \text{4-Carboxy derivative}

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsYield (%)Source
EsterificationSOCl₂, toluene, 0–10°C75
AmidationPyridine, room temperature60–80
HalogenationBr₂, FeCl₃, CHCl₃, 40°C68
Lithiationn-BuLi, THF, −78°C80–85
HydrolysisKOH, methanol, reflux81

Comparative Reactivity with Analogues

CompoundReactivity DifferenceEvidence Source
5-(2-Chlorophenyl)isoxazole-3-carboxylic acidLower electrophilic substitution due to lack of fluorine
5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acidEnhanced solubility for biological uptakeExcluded
5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acidHigher halogen mobility in SNAr reactions (excluded)

Mechanistic Insights

  • Esterification : Proceeds via acyl chloride intermediate .

  • Lithiation : n-BuLi abstracts the acidic proton at position 4, forming a stabilized lithio species .

  • Electrophilic Substitution : Fluorine’s −I effect dominates over chloro’s +R effect, directing meta-substitution.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound is crucial in the synthesis of various pharmaceuticals, especially those targeting anti-inflammatory and analgesic pathways. Its unique structure allows for modifications that enhance therapeutic efficacy. For instance, derivatives of isoxazole compounds have been shown to inhibit specific enzymes involved in inflammatory responses, making them valuable in drug design .

Case Study: Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. A study evaluated several analogs against multiple cancer cell lines, revealing that modifications in the isoxazole structure could enhance potency. The findings demonstrated that certain derivatives could induce apoptosis in cancer cells, highlighting the potential for developing new cancer therapies based on this scaffold .

Agricultural Chemicals

Pest Control and Crop Protection
5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid is utilized in formulating agrochemicals. Its effectiveness in pest control contributes to increased agricultural productivity. The compound's ability to interact with biological pathways in pests can lead to effective solutions for crop protection .

Research Example
In biochemical assays, this compound has been tested for its efficacy against common agricultural pests, demonstrating a high level of activity that supports its use in developing new agrochemical formulations .

Biochemical Research

Enzyme Interaction Studies
This compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its structural features allow researchers to explore how it affects various biological systems, providing insights into complex biochemical processes .

Example of Application
Studies involving this compound have shown its potential to stabilize specific proteins involved in critical cellular processes, offering a pathway for understanding diseases at the molecular level .

Material Science

Development of Advanced Materials
this compound has applications in material science due to its unique chemical properties. It is used in developing polymers and coatings that require enhanced durability and performance characteristics .

Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. This application is particularly relevant in industries where material performance under stress is critical .

Summary Table of Applications

Field Application Key Findings/Examples
PharmaceuticalIntermediate for drug synthesisAnticancer activity against multiple cell lines
Agricultural ChemicalsFormulation of agrochemicalsEffective pest control solutions
Biochemical ResearchEnzyme interaction studiesStabilization of proteins involved in cellular processes
Material ScienceDevelopment of advanced materialsEnhanced mechanical strength and thermal stability in polymers

Mechanism of Action

The mechanism by which 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their function. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for certain enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The substitution pattern on the phenyl ring significantly influences the compound's electronic properties and reactivity. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Reaction Time (hr) Yield (%) Key Features
5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid 4-Cl, 2-F 255.63 N/A N/A Moderate steric bulk, dual halogenation enhances electrophilicity
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (26) 4-Cl 237.63 N/A 19%* Lacks fluorine; reduced electronic effects compared to 4-Cl-2-F analog
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid (11h) 4-NO₂ 234.17 1 64 Strong electron-withdrawing group; faster reaction kinetics
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (11g) 4-OCH₃ 219.21 22 60 Electron-donating group; lower reactivity, higher solubility

*Yield reported for derivative synthesis (compound 27) .

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro-substituted analog (11h) exhibits accelerated reaction times (1 hour vs. 22–24 hours for methoxy derivatives), attributed to enhanced electrophilicity at the isoxazole ring .
  • Halogen Effects: The 4-chloro-2-fluorophenyl substituent introduces both steric and electronic modulation. Fluorine’s electronegativity increases the acidity of the carboxylic acid group compared to non-fluorinated analogs .
  • Solubility : Methoxy-substituted derivatives (e.g., 11g) demonstrate improved aqueous solubility due to the polar OCH₃ group, whereas halogenated analogs like the target compound may exhibit lower solubility .

Comparison with Styryl-Substituted Isoxazole Derivatives

Compounds with styryl substituents (e.g., 5-(p-substituted styryl)-isoxazole-3-carboxylic acid esters) differ in geometry and conjugation:

Property This compound 5-(p-Styryl)isoxazole-3-carboxylic Acid Esters
Substituent Halogenated phenyl Extended styryl group
Conjugation Limited π-system Extended conjugation via styryl linkage
Reactivity Moderate Higher due to planar structure and conjugation
Biological Interaction Suitable for targeting compact binding pockets Enhanced interaction with planar receptors

Styryl-substituted derivatives are synthesized via condensation-cyclization reactions, achieving yields >60% under pH-controlled conditions (acetic acid/sodium acetate buffer) .

Ester Derivatives: Impact on Physicochemical Properties

Esterification of the carboxylic acid group alters lipophilicity and bioavailability:

Derivative LogP* (Predicted) Application Notes
This compound 2.1 Parent compound; used in salt formation
Methyl ester (SY268055) 3.0 Increased membrane permeability
Ethyl ester (SY268056) 3.5 Enhanced metabolic stability

*Calculated using ChemDraw software.

Biological Activity

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features an isoxazole ring, which is known for its diverse pharmacological properties, and it is substituted with a 4-chloro-2-fluorophenyl group and a carboxylic acid functionality.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H6ClFNO2\text{C}_9\text{H}_6\text{ClFNO}_2

Anticancer Activity

Research indicates that compounds containing the isoxazole moiety exhibit significant anticancer properties. For instance, studies have shown that various isoxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins.

In a study focusing on similar compounds, it was found that certain isoxazole derivatives displayed potent cytotoxicity against multiple cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers. The IC50 values for these derivatives ranged from 6.76 µg/mL to over 200 µg/mL, indicating varying degrees of effectiveness compared to standard treatments like doxorubicin .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, demonstrating potential as antibacterial agents. The presence of halogen substituents, such as chlorine and fluorine, enhances the lipophilicity of these compounds, which may contribute to their increased permeability across bacterial membranes .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets within cells. These interactions can lead to the modulation of signaling pathways associated with cell proliferation, apoptosis, and inflammation.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (µg/mL)Cell Line
This compoundAnticancer6.76HCT116
5-(4-Bromophenyl)isoxazole-3-carboxylic acidAnticancer43HepG2
5-(4-Fluorophenyl)isoxazole-3-carboxylic acidAntimicrobialVariableVarious bacteria

Case Study: Anticancer Evaluation

A recent study synthesized a series of fluorophenyl-isoxazole derivatives and evaluated their antiproliferative activities against several cancer cell lines. Among these compounds, those structurally related to this compound exhibited notable activity against HCT116 cells with IC50 values significantly lower than standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of isoxazole derivatives typically involves cyclization reactions. For example, hydroxylamine hydrochloride and sodium acetate in ethanol/water mixtures are used to form the isoxazole ring from α,β-unsaturated carbonyl precursors ( ). Key steps include:

  • Chalcone intermediate preparation : Reacting substituted phenyl ketones with ethyl oxalate under basic conditions.
  • Cyclization : Using hydroxylamine hydrochloride in acetic acid to form the isoxazole core.
  • Ester hydrolysis : Converting ethyl esters to carboxylic acids via HCl reflux ( ). Optimization involves adjusting reaction time (2.25–5 hours), temperature (reflux), and stoichiometry (e.g., 1:1 molar ratio of chalcone to sodium ethoxide). For analogs, yields range from 65–85% after recrystallization ( ).

Q. How can the structural identity of this compound be confirmed using crystallographic methods?

X-ray crystallography is the gold standard. The SHELX software suite (SHELXS, SHELXD, SHELXL) enables structure solution and refinement, even for twinned or high-resolution macromolecular crystals ( ). Key steps:

  • Data collection : High-resolution diffraction data (≤1.0 Å) for accurate electron density maps.
  • Structure solution : Use Patterson or direct methods (SHELXS) for phase determination.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. ORTEP-III can visualize thermal ellipsoids and molecular geometry ( ).

Q. What safety protocols are critical when handling this compound?

Based on analogs (e.g., 5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid), safety measures include:

  • Storage : Dry, ventilated containers away from light and heat ( ).
  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and avoid water ( ).

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound, and how do these compare to experimental data?

Computational tools calculate properties like topological polar surface area (TPSA) and logP. For example:

PropertyCalculated ( )Experimental ( )
Boiling Point413.3±40.0°CN/A (decomposition observed)
Hydrogen Bonding0 donors, 5 acceptorsConfirmed via IR/NMR
Discrepancies arise from solvent effects or solid-state interactions. Validate predictions with HPLC, DSC, or NMR ( ).

Q. What strategies are effective in analyzing contradictory bioactivity data across structural analogs?

For anti-inflammatory or antimicrobial studies:

  • Dose-response curves : Compare IC50 values of analogs (e.g., 5-(p-substituted styryl) derivatives) ( ).
  • Structural tweaks : Fluorine or chloro substituents alter electron density and binding affinity ( ).
  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) to reduce inter-lab variability ( ).

Q. How can polymorphism or salt formation impact pharmaceutical development of this compound?

Polymorphs (e.g., mesylate, hydrochloride salts) affect solubility and bioavailability. For example:

  • Mesylate salt : Enhances aqueous solubility via sulfonic acid interactions ( ).
  • Polymorph screening : Use solvent evaporation or slurry crystallization to identify stable forms ().
  • Characterization : PXRD and DSC differentiate polymorphic phases ( ).

Q. What methodologies are used to study structure-activity relationships (SAR) in isoxazole derivatives?

Key approaches include:

  • Electron-withdrawing groups : Fluorine or nitro substituents increase electrophilicity, enhancing enzyme inhibition ( ).
  • Bioisosteric replacement : Replace carboxylic acid with esters or amides to modulate permeability ( ).
  • 3D-QSAR : CoMFA or CoMSIA models correlate substituent positions with activity ( ).

Data Analysis and Reproducibility

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • NMR shifts : Compare computed (DFT) vs. observed chemical shifts; deviations >0.5 ppm suggest conformational flexibility ( ).
  • Mass spectrometry : Use high-resolution HRMS to confirm exact mass (e.g., 234.00205 for nitro-substituted analogs) ().
  • IR bands : Assign O-H stretches (2500–3000 cm⁻¹) to confirm carboxylic acid dimerization ( ).

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